molecular formula C23H25N3O4 B2521401 3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-50-9

3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2521401
CAS RN: 1021117-50-9
M. Wt: 407.47
InChI Key: FVAFOHOWLZHVOF-UHFFFAOYSA-N
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Description

The compound 3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-diones, which are of significant interest due to their biological activities. These compounds, including various spiroconnected N-alkoxyalkylpiperidine hydantoins, have been synthesized and evaluated for their potential as anticonvulsant agents and myelostimulators .

Synthesis Analysis

The synthesis of related compounds involves the Strecker reaction of cyanohydrin with ammonium carbonate to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins . Additionally, the synthesis of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, which are structurally similar to the compound , has been achieved and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction. For instance, the 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione crystallizes in the triclinic P-1 space group, with two independent molecules in the asymmetric unit. The cyclopentane ring adopts an envelope conformation, and the crystal packing is governed by hydrogen N-H…O bonds, as well as numerous C-H…O/N and C-H…π interactions .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, such as the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione at the action of substituted 1,3,3-trimethyl-2-azaspiro[4.5]dec-1-enes, leading to the formation of complex cyclopentene diones . These reactions demonstrate the potential for further chemical modifications and the synthesis of novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations have been performed to provide structural and spectroscopic information. The lipophilicities of the investigated molecules were estimated by calculating their log P values, which are comparable to standard anticonvulsant drugs like Phenytoin . The effects of substituents on the absorption spectra of spirohydantoins are interpreted by the correlation of absorption frequencies with the Hammett equation .

Scientific Research Applications

Anticonvulsant Activity

The compound 3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is closely related to a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. These derivatives have been synthesized and evaluated for their anticonvulsant activities. A notable study found that N-benzyl derivatives containing fluoro and trifluoromethyl substituents exhibited significant anticonvulsant activity. This was demonstrated in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests. The introduction of fluoro or trifluoromethyl substituents at the aryl moiety significantly increased anticonvulsant activity compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006). Similarly, the impact of aromatic substitution on the anticonvulsant activity of related N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives highlighted that the introduction of an aromatic area to the cyclohexane ring, either as a flexible fragment or a rigidified skeleton, significantly influenced the compounds' anticonvulsant and neurotoxic properties (Obniska et al., 2006).

Antimicrobial and Detoxification Applications

Another intriguing application of related compounds is in the domain of antimicrobial and detoxification applications. For instance, a new N-halamine precursor was synthesized and bonded onto cotton fabrics, showing potent antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research indicates the potential of such compounds in creating antimicrobial surfaces and materials for health and safety applications (Ren et al., 2009).

Synthesis and Structural Analysis

The synthesis and crystal structures of related oxaspirocyclic compounds have also been a significant area of research. These studies provide valuable insights into the molecular structures and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Jiang & Zeng, 2016).

properties

IUPAC Name

3-benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-19-9-7-17(8-10-19)15-20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAFOHOWLZHVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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